molecular formula C12H13N B3354867 4,5,8,9-Tetrahydro-1H-carbazole CAS No. 61289-94-9

4,5,8,9-Tetrahydro-1H-carbazole

Cat. No.: B3354867
CAS No.: 61289-94-9
M. Wt: 171.24 g/mol
InChI Key: YOOHUIBKSDOLQQ-UHFFFAOYSA-N
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Description

4,5,8,9-Tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a tricyclic system with a partially saturated ring, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,8,9-Tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as cerium phosphate, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,5,8,9-Tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,8,9-Tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .

Comparison with Similar Compounds

  • 2,3,4,9-Tetrahydro-1H-carbazole
  • 1,2,3,4-Tetrahydrocarbazole
  • 5,6,7,8-Tetrahydrocarbazole

Comparison: 4,5,8,9-Tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrahydrocarbazoles, it exhibits different reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4,5,8,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHUIBKSDOLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C3=C(N2)CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492137
Record name 4,5,8,9-Tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61289-94-9
Record name 4,5,8,9-Tetrahydro-1H-carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061289949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,8,9-Tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,8,9-TETRAHYDRO-1H-CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489HP6Q20P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,8,9-Tetrahydro-1H-carbazole
Reactant of Route 2
4,5,8,9-Tetrahydro-1H-carbazole
Reactant of Route 3
4,5,8,9-Tetrahydro-1H-carbazole
Reactant of Route 4
4,5,8,9-Tetrahydro-1H-carbazole
Reactant of Route 5
4,5,8,9-Tetrahydro-1H-carbazole
Reactant of Route 6
4,5,8,9-Tetrahydro-1H-carbazole

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